molecular formula C12H13BrFNO B1406959 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one CAS No. 1516420-92-0

1-(3-Bromo-5-fluorobenzyl)piperidin-4-one

Cat. No. B1406959
CAS RN: 1516420-92-0
M. Wt: 286.14 g/mol
InChI Key: AHEPIBKSZWLFRG-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-fluorobenzyl)piperidin-4-one” is a chemical compound with the molecular formula C12H13BrFNO . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-fluorobenzyl)piperidin-4-one” consists of a piperidin-4-one ring attached to a bromo-fluorobenzyl group . The exact 3D structure is not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromo-5-fluorobenzyl)piperidin-4-one” include a molecular weight of 286.14 . Other specific properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Methods : The synthesis of related compounds, like 4-(4-fluorobenzyl)piperidine, involves the Grignard reaction, deoxygenation, and heteroatomic ring saturation, offering insights into potential synthesis pathways for 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one (Proszenyák et al., 2005).
  • Structural Analysis : Compounds such as 3,5-bis(2-fluorobenzylidene)-4-piperidone have been structurally characterized through techniques like NMR, ESI–MS, and X-ray crystallography, which are essential for understanding the structural aspects of 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one (Lagisetty et al., 2009).

Potential Biological and Pharmaceutical Applications

  • Antitumor Activity : 3,5-Bis(arylidene)piperidin-4-one derivatives, similar in structure to 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one, have shown promising antitumor activity due to their structural characteristics (Yao et al., 2018).
  • CCR5 Antagonist Development : Research on N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound structurally related to 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one, highlights its potential in developing CCR5 antagonists, which are significant in HIV therapy (Bi, 2014).

Chemical Property Exploration and Modification

  • Modification for Improved Properties : The structural modification of related piperidine compounds, such as the introduction of fluorobenzyl groups, can significantly influence their biological activities and properties, suggesting avenues for modifying 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one (Jeankumar et al., 2013).
  • Pharmacological Evaluation : Compounds like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have undergone pharmacological evaluation, indicating the potential for similar assessments for 1-(3-Bromo-5-fluorobenzyl)piperidin-4-one in terms of biological efficacy (Lee et al., 2000).

Future Directions

Piperidine derivatives, including “1-(3-Bromo-5-fluorobenzyl)piperidin-4-one”, hold promise for future research due to their wide range of biological activities and their role as key intermediates in the synthesis of complex organic compounds . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model, may yield important leads in drug discovery .

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEPIBKSZWLFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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